

Confirming the Molecular Structure of N-Phenyl-N-(phenylsulfonyl)glycine: A Comparative Guide

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Compound of Interest

Compound Name: *N-Phenyl-N-(phenylsulfonyl)glycine*

Cat. No.: *B1331643*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies required to definitively confirm the molecular structure of **N-Phenyl-N-(phenylsulfonyl)glycine**. By leveraging a combination of spectroscopic and spectrometric techniques, researchers can ensure the identity, purity, and structural integrity of this compound, a critical step in any research or drug development pipeline.

Molecular Structure and Identification

N-Phenyl-N-(phenylsulfonyl)glycine is a derivative of the amino acid glycine, featuring both a phenyl and a phenylsulfonyl group attached to the nitrogen atom. Its systematic IUPAC name is 2-(N-phenylbenzenesulfonamido)acetic acid.

Key Identifiers:

- Molecular Formula: $C_{14}H_{13}NO_4S$ [1]
- Molecular Weight: 291.32 g/mol [1]
- CAS Number: 59724-82-2 [1]

Synonyms:

- 2-(N-phenylbenzenesulfonamido)acetic acid[1]
- N-benzenesulfonyl-N-phenylglycine[1]
- (Benzenesulfonyl-phenyl-amino)-acetic acid[1]

Comparative Analysis of Structural Confirmation Techniques

The confirmation of **N-Phenyl-N-(phenylsulfonyl)glycine**'s structure relies on a suite of analytical techniques that provide complementary information. Below is a comparison of the primary methods used for the structural elucidation of N-sulfonylated amino acids.

Technique	Information Provided	Strengths	Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy	Detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and spatial relationships of atoms.	Provides unambiguous structural confirmation. ^1H , ^{13}C , and 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the complete molecular scaffold.	Requires a relatively pure sample and a sufficient quantity of material. Can be complex to interpret for molecules with many signals.
Mass Spectrometry (MS)	Precise molecular weight and fragmentation patterns.	High sensitivity, allowing for analysis of very small sample amounts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.	Isomeric compounds may not be distinguishable by mass alone. Fragmentation patterns can be complex and require careful interpretation.
Infrared (IR) Spectroscopy	Information about the functional groups present in the molecule.	Provides a characteristic "fingerprint" of the molecule. Useful for identifying key functional groups like carbonyls ($\text{C}=\text{O}$), sulfonyls ($\text{S}=\text{O}$), and N-H bonds (if present).	Does not provide detailed information about the overall molecular structure or connectivity.
X-ray Crystallography	The definitive three-dimensional arrangement of atoms in a crystalline solid.	Provides an unambiguous and highly detailed molecular structure.	Requires a single, high-quality crystal, which can be challenging to grow. The determined structure is that of the

solid state, which may differ from the solution-state conformation.

Experimental Protocols for Structural Verification

The following are detailed experimental protocols for the key analytical techniques used to confirm the structure of **N-Phenyl-N-(phenylsulfonyl)glycine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the complete proton and carbon framework of the molecule and confirm the connectivity of the phenyl, phenylsulfonyl, and glycine moieties.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Experiments to be Performed:
 - ¹H NMR: To identify the number and chemical environment of all protons. Expected signals would include aromatic protons from the two phenyl rings and the methylene protons of the glycine backbone.
 - ¹³C NMR: To identify the number and chemical environment of all carbon atoms. Expected signals would include those for the carboxylic acid, the aromatic carbons, and the methylene carbon.
 - 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, confirming the connectivity between the different structural fragments.
- Data Analysis: The chemical shifts, coupling constants, and correlations observed in the spectra should be compared with predicted values for the proposed structure of **N-Phenyl-N-(phenylsulfonyl)glycine**.

High-Resolution Mass Spectrometry (HRMS)

- Objective: To confirm the elemental composition of the molecule by obtaining a highly accurate mass measurement.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
- Data Analysis: The measured monoisotopic mass should be compared to the calculated exact mass of the $[M+H]^+$ or $[M-H]^-$ ion of $C_{14}H_{13}NO_4S$. The difference should be within a few parts per million (ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the key functional groups present in **N-Phenyl-N-(phenylsulfonyl)glycine**.
- Instrumentation: An FTIR spectrometer.
- Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory) or as a thin film.
- Data Acquisition: Acquire the infrared spectrum over the range of approximately 4000-400 cm^{-1} .
- Data Analysis: The spectrum should be analyzed for characteristic absorption bands corresponding to:
 - C=O stretch (carboxylic acid): $\sim 1700-1750\text{ cm}^{-1}$
 - S=O stretch (sulfonyl group): Two bands, typically around $1350-1300\text{ cm}^{-1}$ and $1160-1120\text{ cm}^{-1}$

- C-N stretch: $\sim 1350\text{-}1250\text{ cm}^{-1}$
- Aromatic C=C stretches: $\sim 1600\text{-}1450\text{ cm}^{-1}$

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the molecular structure of **N-Phenyl-N-(phenylsulfonyl)glycine**.

Caption: Workflow for the synthesis, purification, and structural confirmation of **N-Phenyl-N-(phenylsulfonyl)glycine**.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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